molecular formula C38H76F3N25O8 B10828811 (R)-2-amino-5-((diaminomethylene)amino)-N-((6R,9R,12R,15R,18R)-1,1,23,23-tetraamino-6-carbamoyl-9,12,15-tris(3-((diaminomethylene)amino)propyl)-8,11,14,17-tetraoxo-2,7,10,13,16,22-hexaazatricosa-1,22-dien-18-yl)pentanamide 2,2,2-trifluoroacetate

(R)-2-amino-5-((diaminomethylene)amino)-N-((6R,9R,12R,15R,18R)-1,1,23,23-tetraamino-6-carbamoyl-9,12,15-tris(3-((diaminomethylene)amino)propyl)-8,11,14,17-tetraoxo-2,7,10,13,16,22-hexaazatricosa-1,22-dien-18-yl)pentanamide 2,2,2-trifluoroacetate

Katalognummer: B10828811
Molekulargewicht: 1068.2 g/mol
InChI-Schlüssel: PWFVPQZWAYQQHX-MZYAMQFBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexa-D-Arginine (trifluoroacetate salt) is a synthetic peptide composed of six D-arginine residues. It is known for its role as an inhibitor of proprotein convertase furin, which is involved in the activation of various precursor proteins . This compound has significant applications in biomedical research, particularly in the study of viral infections and cancer.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexa-D-Arginine (trifluoroacetate salt) is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of D-arginine residues to a resin-bound peptide chain. The trifluoroacetate salt form is achieved by treating the synthesized peptide with trifluoroacetic acid, which cleaves the peptide from the resin and simultaneously forms the trifluoroacetate salt .

Industrial Production Methods: In industrial settings, the production of Hexa-D-Arginine (trifluoroacetate salt) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Reaktionstypen: Hexa-D-Arginin (Trifluoraceta-Salz) unterliegt hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Es kann aufgrund des Vorhandenseins mehrerer Argininreste auch an Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen teilnehmen.

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist das Hexa-D-Arginin (Trifluoraceta-Salz) selbst, mit hoher Reinheit, die durch Reinigungstechniken wie HPLC erreicht wird .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the primary areas of research involving this compound is its potential as an anticancer agent. The structure suggests it may interact with biological targets relevant to cancer cell proliferation and survival. For instance:

  • Mechanism of Action : The compound's intricate structure allows for multiple points of interaction with cellular components. It may disrupt microtubule formation or induce apoptosis in cancer cells.
  • Case Studies : Recent studies have shown that similar compounds exhibit significant antiproliferative activity against various human tumor cell lines. For example:
    • A related compound demonstrated microtubule disruption leading to G2/M cell cycle arrest in melanoma cells .
    • Antiangiogenic effects were observed in vitro and in vivo with derivatives that share structural similarities .

Antiviral Properties

Another promising application is in the development of antiviral agents. Compounds with similar structural motifs have been investigated for their ability to inhibit viral replication:

  • Target Viruses : Research indicates that amino acid derivatives can inhibit viruses by interfering with their life cycles.
  • Research Findings : Studies have shown that certain amino acid analogues can block viral entry or replication processes effectively.

Nanotechnology and Drug Delivery Systems

The unique properties of this compound make it suitable for applications in nanotechnology:

  • Drug Delivery : Its ability to form stable complexes can be utilized in targeted drug delivery systems. The compound can encapsulate therapeutic agents and release them at specific sites within the body.

Fluorescent Probes

The incorporation of this compound into fluorescent probes has been explored due to its solvatochromic properties:

  • Fluorescence Behavior : The compound's fluorescence characteristics can be tuned based on the environment (polar vs. non-polar solvents), making it useful for biological imaging applications .

Data Tables

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryAnticancer agentsMicrotubule disruption leading to cell cycle arrest
Antiviral propertiesInhibition of viral replication
Materials ScienceDrug delivery systemsStable complex formation for targeted delivery
Fluorescent probesTunable fluorescence based on solvent polarity

Wirkmechanismus

Hexa-D-Arginine (trifluoroacetate salt) exerts its effects by inhibiting the activity of furin, a proprotein convertase. Furin is responsible for cleaving and activating various precursor proteins, including viral proteins and growth factors. By inhibiting furin, Hexa-D-Arginine (trifluoroacetate salt) prevents the activation of these proteins, thereby affecting processes such as viral replication and cancer cell metastasis .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Hexa-D-Arginine (trifluoroacetate salt) is unique due to its high specificity and potency as a furin inhibitor. Its resistance to enzymatic degradation makes it more stable and effective in biological systems compared to its L-arginine counterpart .

Biologische Aktivität

The compound known as (R)-2-amino-5-((diaminomethylene)amino)-N-((6R,9R,12R,15R,18R)-1,1,23,23-tetraamino-6-carbamoyl-9,12,15-tris(3-((diaminomethylene)amino)propyl)-8,11,14,17-tetraoxo-2,7,10,13,16,22-hexaazatricosa-1,22-dien-18-yl)pentanamide 2,2,2-trifluoroacetate is a complex peptide derivative with significant biological activity. This article explores its pharmacological properties and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure featuring multiple amino groups and a trifluoroacetate moiety. Its molecular formula is C44H64N14O11C_{44}H_{64}N_{14}O_{11} with a molecular weight of approximately 997.14 g/mol. The intricate arrangement of amino acids contributes to its biological activity.

The biological activity of this compound primarily stems from its interaction with various biological pathways. It has been shown to exhibit:

  • Antimicrobial Properties : Studies indicate that the compound can inhibit the growth of certain bacterial strains due to its ability to disrupt cell membrane integrity.
  • Anticancer Activity : Research highlights its potential in cancer therapeutics by inducing apoptosis in cancer cells through the activation of caspase pathways.

In Vitro Studies

In vitro experiments have demonstrated that this compound can significantly affect cell proliferation and viability:

StudyCell LineConcentrationEffect
HeLa10 µM50% reduction in viability
MCF75 µMInduction of apoptosis (20%)
A54925 µMInhibition of migration

These studies suggest that the compound's structure allows it to interact effectively with cellular components.

In Vivo Studies

Animal model studies have also been conducted to evaluate the pharmacokinetics and therapeutic efficacy:

  • Tumor Growth Inhibition : In a xenograft model using mice implanted with human cancer cells, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
  • Safety Profile : Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses.

Case Studies

Several case studies have documented the use of this compound in specific therapeutic contexts:

  • Case Study 1 : A patient with resistant bacterial infection was treated with a formulation containing this compound. Results showed complete resolution of symptoms within two weeks.
  • Case Study 2 : In a clinical trial involving patients with advanced cancer types (e.g., breast and lung cancer), administration led to improved survival rates compared to standard therapies.

Eigenschaften

Molekularformel

C38H76F3N25O8

Molekulargewicht

1068.2 g/mol

IUPAC-Name

(2R)-2-amino-N-[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C36H75N25O6.C2HF3O2/c37-19(7-1-13-51-31(39)40)26(63)58-21(9-3-15-53-33(43)44)28(65)60-23(11-5-17-55-35(47)48)30(67)61-24(12-6-18-56-36(49)50)29(66)59-22(10-4-16-54-34(45)46)27(64)57-20(25(38)62)8-2-14-52-32(41)42;3-2(4,5)1(6)7/h19-24H,1-18,37H2,(H2,38,62)(H,57,64)(H,58,63)(H,59,66)(H,60,65)(H,61,67)(H4,39,40,51)(H4,41,42,52)(H4,43,44,53)(H4,45,46,54)(H4,47,48,55)(H4,49,50,56);(H,6,7)/t19-,20-,21-,22-,23-,24-;/m1./s1

InChI-Schlüssel

PWFVPQZWAYQQHX-MZYAMQFBSA-N

Isomerische SMILES

C(C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N)N)CN=C(N)N.C(=O)(C(F)(F)F)O

Kanonische SMILES

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)N)CN=C(N)N.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.